2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
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Overview
Description
The compound “2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” is a derivative of quinazolinone . Quinazolinones are a class of heterocyclic compounds that have been found to have significant pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs .
Molecular Structure Analysis
Quinazolinones display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Scientific Research Applications
Synthetic Organic Chemistry:
Hagemann’s ester serves as a valuable reagent in organic synthesis. Chemists use it to create various natural products, including sterols, trisporic acids, and terpenoids . Its unique structure allows for diverse functional group transformations, making it a versatile building block in complex molecule synthesis.
Anti-Inflammatory Properties:
Research indicates that Hagemann’s ester can play a crucial role in regulating central inflammation. It may also be relevant in controlling brain inflammation processes . Further studies are needed to explore its potential as an anti-inflammatory agent.
Antiviral Activity:
A study by Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, including Hagemann’s ester, as potential anti-HIV-1 agents . Investigating its antiviral properties could lead to new therapeutic strategies against viral infections.
Future Directions
The future directions for research on quinazolinone derivatives could involve further exploration of their synthetic methodologies and applications . Additionally, more research could be conducted to investigate the biological activities of these compounds and their potential uses in drug development .
properties
IUPAC Name |
2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-10-12-17(13-11-16)24-14(3)22-19-9-7-6-8-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZAGODCDCKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
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